molecular formula C16H21N3O3S B2824716 1-(3-methylphenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]methanesulfonamide CAS No. 1797552-69-2

1-(3-methylphenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]methanesulfonamide

Cat. No.: B2824716
CAS No.: 1797552-69-2
M. Wt: 335.42
InChI Key: GGZISCQTKWXTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methylphenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]methanesulfonamide is a novel, synthetically accessible chemical compound intended for research and development purposes. This molecule features a pyrazole core—a privileged scaffold in medicinal chemistry—substituted with a methanesulfonamide group and a tetrahydropyran (oxane) ring, a structural motif known to influence pharmacokinetic properties. The presence of the methanesulfonamide group is of particular interest, as this functional group is found in a range of biologically active molecules and is a common feature in kinase inhibitors . Research Applications & Potential: This compound is designed as a key intermediate or building block for chemical biology and drug discovery programs. Its structure suggests potential utility in the exploration of protein kinase inhibition, given that methanesulfonamide-containing pyrazoles have been reported as components of potent kinase inhibitors, such as the c-Met/Ron dual kinase inhibitor MK-8033 . Researchers can utilize this compound to probe biological pathways, develop structure-activity relationships (SAR), or as a starting point for the synthesis of more complex chemical libraries. Pyrazole derivatives are extensively investigated for their diverse pharmacological profiles, including as antiviral and antineoplastic agents . Handling & Compliance: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary use. Researchers should handle the compound in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

1-(3-methylphenyl)-N-[1-(oxan-4-yl)pyrazol-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-13-3-2-4-14(9-13)12-23(20,21)18-15-10-17-19(11-15)16-5-7-22-8-6-16/h2-4,9-11,16,18H,5-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZISCQTKWXTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]methanesulfonamide typically involves multiple steps, starting from commercially available starting materials. The process may include the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the methanesulfonamide group and the oxane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with considerations for safety and environmental impact. Purification methods, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The aromatic ring and the pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic or pyrazole rings.

Scientific Research Applications

1-(3-methylphenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural differences and similarities with analogs from the evidence:

Compound Name / CAS RN Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Methanesulfonamide-pyrazole 3-Methylphenyl, oxan-4-yl ~350–370 (estimated) Balanced lipophilicity/solubility; tetrahydropyran enhances polarity .
1-Ethyl-N-[1-[(3-Methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide [1005553-67-2] Pyrazole-sulfonamide 3-Methoxyphenylmethyl, ethyl 361.42 Higher molecular weight due to ethyl and methoxy groups; increased hydrophobicity .
4-Methyl-N-{1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide [7167-25-1] Benzenesulfonamide-pyrazole 3-Trifluoromethylbenzyl, 4-methylphenyl ~400 (estimated) Trifluoromethyl enhances electronegativity; potential metabolic stability .
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide [1005629-66-2] Pyrazole-sulfonamide 3-Chlorophenoxymethyl, ethyl ~380–400 (estimated) Chlorine increases lipophilicity; potential toxicity concerns .
N-((2-(1-(3-(Trifluoromethyl)Phenyl)Ethylamino)-1H-Benzo[d]Imidazol-4-yl)Methyl)Methanesulfonamide Benzimidazole-methanesulfonamide Trifluoromethylphenyl, benzimidazole 603.0 Complex fused-ring system; high molecular weight may limit bioavailability .

Physicochemical Properties

  • Solubility : The oxan-4-yl group in the target compound introduces an oxygen atom, improving aqueous solubility compared to analogs with purely aromatic (e.g., 3-methoxyphenylmethyl ) or hydrophobic (e.g., trifluoromethylbenzyl ) substituents.
  • Molecular Weight : The target compound’s estimated molecular weight (~350–370) is lower than analogs like the benzimidazole derivative (603.0 ), suggesting better compliance with drug-likeness guidelines (e.g., Rule of Five).

Crystallographic and Computational Data

  • SHELX software (e.g., SHELXL ) is widely used for refining crystal structures of sulfonamide derivatives.

Biological Activity

1-(3-methylphenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]methanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure and Properties

The molecular formula for this compound is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S. The compound features a pyrazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₂S
Molecular Weight318.39 g/mol
CAS Number2877656-24-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Pyrazole derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antitumor activities. The specific mechanisms through which this compound operates may involve:

  • Inhibition of Enzymatic Activity : Many pyrazole compounds act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
  • Modulation of Receptor Activity : The compound may interact with various receptors, influencing signaling pathways related to pain and inflammation.

Biological Activity and Therapeutic Potential

Research indicates that pyrazole derivatives can exhibit significant biological activities. A review highlighted the broad spectrum of activities associated with pyrazole compounds, including:

  • Anti-inflammatory Effects : Pyrazole derivatives have been shown to reduce inflammation in various models, potentially aiding in conditions such as arthritis and metabolic syndrome .
  • Antitumor Properties : Some studies suggest that these compounds may possess anticancer properties by inducing apoptosis in cancer cells .
  • Metabolic Regulation : Recent findings indicate that certain pyrazole compounds can improve metabolic profiles in animal models, suggesting potential applications in treating metabolic disorders .

Study on Metabolic Effects

A study investigated the effects of a related pyrazole compound on metabolic syndrome. Mice treated with the compound exhibited significant weight loss and improved glycemic profiles compared to control groups. This suggests that similar derivatives could be effective in managing obesity-related conditions .

Antitumor Activity

Another research effort focused on the antitumor activity of pyrazole derivatives, demonstrating their ability to inhibit tumor growth in vitro and in vivo. The study highlighted the role of these compounds in inducing cell cycle arrest and apoptosis in cancer cells .

Q & A

Q. What are the key synthetic pathways and critical steps for synthesizing 1-(3-methylphenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]methanesulfonamide?

  • Methodological Answer : The synthesis typically involves:
  • Sulfonylation : Reacting a pyrazole intermediate with methanesulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to form the sulfonamide bond .
  • Cyclization : Formation of the oxan-4-yl moiety via acid-catalyzed cyclization using concentrated sulfuric acid or polyphosphoric acid .
  • Purification : Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
  • Characterization : Confirmation via 1H^1H-NMR (e.g., singlet for sulfonamide -SO2_2-NH- at δ 3.1–3.3 ppm) and HPLC (retention time ~12.5 min, C18 column, acetonitrile/water mobile phase) .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing :
  • Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C for 14 days.
  • Monitor degradation via HPLC every 48 hours to quantify remaining parent compound .
  • Solid-State Stability : Store crystalline samples at 25°C/60% RH and 40°C/75% RH for 3 months. Analyze for polymorphic changes via PXRD .

Q. What analytical techniques are recommended for resolving contradictions in spectral data during structural confirmation?

  • Methodological Answer :
  • NMR Discrepancies : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, distinguish pyrazole C-H couplings from aromatic protons using 13C^{13}C-NMR DEPT-135 .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular ion [M+H]+^+ with <2 ppm error .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals (e.g., slow evaporation in ethanol/water) and analyzing diffraction patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity for scale-up?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary catalyst loading (e.g., 0.1–5 mol% Pd/C), solvent polarity (THF vs. DMF), and temperature (60–120°C) to identify optimal parameters via response surface modeling .
  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to enhance heat dissipation and reduce side reactions .

Q. What experimental designs are suitable for evaluating the compound’s pharmacological activity in vitro?

  • Methodological Answer :
  • Dose-Response Assays : Use a 96-well plate format with 10 nM–100 µM compound concentrations. Measure IC50_{50} values against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates .
  • Cellular Uptake Studies : Radiolabel the compound with 14C^{14}C and quantify intracellular accumulation in HEK293 cells via scintillation counting .

Q. How can researchers address discrepancies in reported biological activity data across studies?

  • Methodological Answer :
  • Purity Validation : Re-test the compound alongside a reference standard (≥99% purity) using orthogonal methods (HPLC, DSC) to rule out batch variability .
  • Assay Standardization : Replicate experiments using harmonized protocols (e.g., fixed incubation time, serum-free media) to minimize methodological bias .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding poses in the active site of COX-2 (PDB: 3LN1). Prioritize poses with ΔG < -8 kcal/mol and hydrogen bonds to Arg120 .
  • QSAR Modeling : Train a model using descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with IC50_{50} values from existing analogs .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, ANSI-approved goggles, and Tyvek® suits to prevent dermal exposure. Use OV/AG/P99 respirators if aerosolization is possible .
  • Ventilation : Conduct reactions in a fume hood with ≥100 ft/min face velocity. Install HEPA filters to capture particulate matter .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.